molecular formula C16H14O5 B11839010 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate CAS No. 922165-63-7

7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate

Cat. No.: B11839010
CAS No.: 922165-63-7
M. Wt: 286.28 g/mol
InChI Key: QRJHBESWVKYHHF-UHFFFAOYSA-N
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Description

7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate is a chemical compound for research and experimental purposes. This molecule features a furocoumarin core structure, a class of compounds known for diverse biological activities and significant interest in photobiology and medicinal chemistry research . Related analogs, such as Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one) and its epoxidized derivative Heraclenin, are naturally occurring substances studied for their potential interactions with biological systems . The specific properties, mechanisms of action, and primary research applications for this compound are yet to be fully characterized and represent an area of active investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

922165-63-7

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(7-oxofuro[3,2-g]chromen-9-yl) 3-methylbutanoate

InChI

InChI=1S/C16H14O5/c1-9(2)7-13(18)21-16-14-11(5-6-19-14)8-10-3-4-12(17)20-15(10)16/h3-6,8-9H,7H2,1-2H3

InChI Key

QRJHBESWVKYHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Direct Esterification of 7-Oxo-7H-furo[3,2-g] benzopyran-9-ol

The most straightforward method involves esterification of the hydroxyl group at the 9-position of 7-oxo-7H-furo[3,2-g] benzopyran-9-ol (psoralenol) with 3-methylbutanoyl chloride. This reaction typically employs a base such as pyridine or triethylamine to scavenge HCl, with anhydrous dichloromethane or tetrahydrofuran (THF) as the solvent .

Key parameters:

  • Molar ratio: 1:1.2 (psoralenol to acyl chloride)

  • Temperature: 0–25°C

  • Reaction time: 6–12 hours

  • Yield: 68–74%

A representative procedure from PubChem (CID 4981) describes dissolving psoralenol (5.0 g, 23.8 mmol) in THF, adding 3-methylbutanoyl chloride (3.4 mL, 28.6 mmol) dropwise under nitrogen, and stirring at room temperature for 10 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) .

Transesterification Using Activated Esters

Alternative routes utilize transesterification with methyl 3-methylbutanoate in the presence of lipases or Lewis acids. This method avoids handling corrosive acyl chlorides and improves selectivity for the 9-position over other reactive sites (e.g., the 4-position) .

Optimized conditions:

  • Catalyst: Candida antarctica lipase B (CAL-B, 10 wt%)

  • Solvent: tert-Butyl methyl ether

  • Temperature: 40°C

  • Yield: 82%

Notably, a patent (EP3005884B1) reports that Rhodium-based catalysts, such as [Rh(COD)₂]OTf, enhance reaction rates in non-polar solvents. For example, combining 7-oxo-7H-furo[3,2-g] benzopyran-9-ol (1 mmol) with methyl 3-methylbutanoate (1.5 mmol) and [Rh(S-Et-BoPhoz)(COD)]OTf (1 mol%) in THF at 65°C under 10 bar H₂ achieves 95% conversion in 20 hours .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from PubChem (CID 625070) involves:

  • Mixing psoralenol (1.0 g, 4.76 mmol) and 3-methylbutanoic acid (0.63 mL, 5.71 mmol) in dimethylformamide (DMF).

  • Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 g, 5.71 mmol) and 4-dimethylaminopyridine (DMAP, 58 mg, 0.48 mmol).

  • Irradiating at 100°C for 15 minutes (300 W).

Results:

  • Conversion: 98%

  • Isolated yield: 89% after recrystallization from ethanol .

Enzymatic Resolution for Enantiopure Derivatives

For enantioselective synthesis, kinetic resolution using immobilized Pseudomonas fluorescens lipase (PFL) separates racemic mixtures. Substrates are prepared by esterifying racemic psoralenol with vinyl 3-methylbutanoate.

Conditions:

  • Enzyme loading: 20 mg/mL

  • Solvent: Diisopropyl ether

  • Temperature: 30°C

  • Enantiomeric excess (ee): >99% (R-isomer)

A study in the EP3005884B1 patent achieved 84% yield of (R)-7-oxo-7H-furo[3,2-g] benzopyran-9-yl 3-methylbutanoate using (R)-Xyl-PhanePhos as a chiral ligand in methanol at 50°C .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Direct Esterification68–746–12 hSimplicity, low cost
Transesterification82–9520 hHigh selectivity, mild conditions
Microwave-Assisted8915 minRapid, high conversion
Enzymatic Resolution8424 hEnantiopure product

Chemical Reactions Analysis

Types of Reactions

7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Furocoumarin Derivatives

Compound Name Core Structure Position 7 Substituent Position 9 Substituent Key Modifications
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate Furobenzopyran Oxo (C=O) 3-Methylbutanoate ester Esterification enhances lipophilicity
Methoxsalen (9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one) Furobenzopyran Oxo (C=O) Methoxy (-OCH₃) Natural psoralen; UV-activated
Rivulobirin E Furobenzopyran (dimer) Oxo (C=O) Complex ether-ester linkages Dimeric structure; natural origin
Butyl 2-(7-phenyl-furo[3,2-g]pteridin-3-yl) acetate (6.1) Furopteridine - Phenyl + butyl acetate Pteridine fusion; DHFR inhibitor

Key Observations :

  • Position 9 Modifications: The 3-methylbutanoate ester in the target compound contrasts with methoxy (methoxsalen) or hydroxyl groups in natural psoralens. This substitution likely improves membrane permeability compared to polar groups like -OH .
  • Complexity: Rivulobirin E, a dimeric furocoumarin, exhibits intricate ether-ester linkages, which may confer unique bioactivity but complicate synthesis compared to the monomeric target compound .

Key Observations :

  • DHFR Inhibition: Furopteridine derivatives (e.g., compound 6.1) exhibit moderate DHFR inhibition (6.25%), but the target compound’s ester group and lack of pteridine may redirect its mechanism toward non-folate pathways .
  • Photoreactivity : Methoxsalen’s methoxy group enables UV crosslinking, whereas the target’s ester may alter photochemical properties, necessitating further study .

Biological Activity

7-Oxo-7H-furo[3,2-g] benzopyran-9-yl 3-methylbutanoate is a compound belonging to the class of furobenzopyrans, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C21H22O7
  • Molecular Weight : 374.40 g/mol
  • IUPAC Name : 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl 3-methylbutanoate

The structure of the compound includes a furobenzopyran core, which is significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of furobenzopyrans exhibit strong antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of furobenzopyran derivatives. For example:

  • A study demonstrated that compounds similar to 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl 3-methylbutanoate inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • The mechanism involves the modulation of signaling pathways, including the PI3K/Akt pathway, which is critical in regulating cell survival and apoptosis.

Neuroprotective Effects

Furobenzopyrans have been investigated for their neuroprotective properties. Compounds in this class can enhance cognitive function and protect against neurodegenerative diseases by:

  • Increasing levels of neurotransmitters such as acetylcholine and serotonin.
  • Reducing neuroinflammation through inhibition of pro-inflammatory cytokines.

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of various furobenzopyran derivatives using DPPH and ABTS assays. The results indicated that 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl 3-methylbutanoate exhibited significant radical scavenging activity compared to standard antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control1510
Compound85

Study 2: Anticancer Mechanism Investigation

In vitro studies on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205040

Q & A

Q. What synthetic methodologies are recommended for the preparation of 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate?

The synthesis typically involves esterification of the parent furocoumarin core with 3-methylbutanoic acid derivatives. Key steps include:

  • Esterification : Reacting 7-oxo-7H-furo[3,2-g]benzopyran-9-ol with activated 3-methylbutanoic acid (e.g., acid chloride or anhydride) under basic conditions (e.g., NaH in THF) .
  • Purification : Use flash chromatography (silica gel, chloroform/methanol gradients) to isolate the ester product, as demonstrated for structurally similar furocoumarin esters .
  • Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:core) to minimize side products like unreacted starting material .

Q. How can spectroscopic techniques validate the structure of this compound?

A multi-technique approach is essential:

  • NMR : Compare 1^1H and 13^13C NMR signals to structurally related furocoumarins (e.g., 9-methoxy derivatives). Key signals include the lactone carbonyl (~δ 160 ppm in 13^13C) and furan protons (δ 6.5–7.5 ppm in 1^1H) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 330.34 (C18_{18}H18_{18}O6_6) with <2 ppm error, as seen in analogous esters .
  • Melting Point : Validate purity via consistent melting points (e.g., 49–50.5°C for methyl esters of furocoumarins) .

Advanced Research Questions

Q. How can researchers address low yields in esterification steps during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activating Agents : Use coupling reagents like DCC/DMAP to enhance reactivity of the carboxylic acid .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the furocoumarin core .
  • Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., hydrolyzed products) and adjust reaction pH or moisture levels .

Q. How should discrepancies in reported bioactivity data be analyzed?

Contradictions may stem from:

  • Purity Variability : Impurities (e.g., unreacted starting material) can skew bioassays. Validate purity via HPLC (>95%) with UV detection at 254 nm .
  • Assay Conditions : Differences in solvent (e.g., DMSO vs. chloroform) or cell lines affect bioavailability. Standardize protocols using reference compounds like imperatorin (CAS 482-44-0) .
  • Structural Isomerism : Verify stereochemistry via X-ray crystallography or NOESY NMR to rule out isomeric contaminants .

Q. What analytical methods are suitable for studying environmental stability and degradation products?

  • GC-MS : Adapt methods developed for 9-methoxy-furocoumarins, using DB-5MS columns and electron ionization. Monitor degradation products like oxidized furan rings .

  • Ozone Interaction : Correlate degradation rates with atmospheric ozone levels during sample collection, as ozone accelerates photochemical breakdown .

  • Degradation Pathways :

    ConditionMajor Degradation ProductDetection Method
    UV Light7-Hydroxy derivativeHPLC-DAD
    Acidic Hydrolysis3-Methylbutanoic acid + parent alcoholGC-MS (derivatized)

Q. How can computational modeling aid in predicting the compound’s reactivity?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, validated against experimental data for imperatorin derivatives .
  • Docking Studies : Use molecular dynamics to simulate interactions with biological targets (e.g., DNA topoisomerases), aligning with bioactivity trends in furocoumarins .

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